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Compound of Interest

Compound Name: Silicon tetraboride

Cat. No.: B12062693

This guide provides a comparative analysis of the material properties of silicon tetraboride
(SiBa) as determined by Density Functional Theory (DFT) simulations. It is intended for
researchers and scientists in materials science and computational chemistry. The data
presented is juxtaposed with experimental findings and theoretical calculations for related
silicon boride compounds to offer a comprehensive overview.

Silicon tetraboride is a lightweight ceramic compound known for its high hardness and
thermal stability, making it a candidate for applications in protective coatings, cutting tools, and
high-temperature environments.[1] DFT simulations are a powerful computational tool used to
predict and understand the fundamental structural, mechanical, and electronic properties of
materials at the atomic scale.

Computational Methodology

Density Functional Theory calculations are first-principles methods critical for elucidating
electronic band structures, phonon dispersion, and thermodynamic stability.[1] The typical
workflow for simulating material properties using DFT involves several key steps, from
structural definition to property calculation and analysis.

Experimental Protocols: The data cited in this guide is predominantly derived from DFT
calculations employing the Generalized Gradient Approximation (GGA) with the Perdew—
Burke—Ernzerhof (PBE) parameterization for the exchange-correlation functional.[2] These
simulations typically involve the following protocol:
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Structural Input: The simulation begins with an initial crystal structure of SiBa4, which is
isomorphous to boron carbide (B4C).[1][3]

Self-Consistent Field (SCF) Calculation: An initial electronic density is guessed, and the
Kohn-Sham equations are solved iteratively until the electron density and total energy
converge to a self-consistent solution.

Geometry Optimization: The atomic positions and lattice vectors are relaxed to find the
minimum energy configuration, yielding the equilibrium crystal structure.

Property Calculation: Using the optimized structure, various properties are calculated.
Mechanical properties like bulk and shear moduli are determined by applying small strains to
the lattice and calculating the resulting stress. Electronic properties, such as the band gap,
are derived from the electronic band structure and density of states (DOS) calculations.
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1. Input Definition

Define Crystal Structure
(e.g., SiB4 Atomic Positions)

Select DFT Parameters
(Functional: GGA-PBE, Basis Set, k-points)

2. DFT Calculation

Structural Optimization
(Energy Minimization)

Property Calculation
(Electronic, Mechanical, Thermal)

3. Analysis «v& Validation

Analyze Results
(Band Structure, Elastic Constants)

l

Compare with Experimental Data
& Other Compounds

Click to download full resolution via product page

A typical workflow for DFT simulation of material properties.

Data Presentation: Physical Properties

The following tables summarize the structural, mechanical, and electronic properties of silicon
tetraboride from DFT simulations and experimental measurements. For comparison, data for
silicon hexaboride (SiBs) and other related compounds are also included where available.
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Table 1: Structural and Physical Properties of Silicon Borides

Property

SiBa (Silicon
Tetraboride)

SiBe (Silicon
Hexaboride)

Measurement/Calc
ulation Method

Contains ) )
Isomorphous to BaC, ) X-ray Diffraction,
Crystal Structure interconnected ) )
BesP, BsO[3] ) Neutron Diffraction
icosahedra[3]
) Pycnometry
Density 2.40-2.52 g/lcm3[1][3] 2.47 g/lcm3[3] ]
(Experimental)
) ) 1870°C (decomposes) Differential Thermal
Melting Point 2200°C[4]

[1]

Analysis (DTA)

Thermal Stability

Withstands oxidation
>100 hours at
1370°C[1]

High-Temperature

High thermal stability

Exposure Tests

Table 2: Comparison of Mechanical Properties (DFT & Experimental)

) . Other Si-B
Property SiBa SiBe Method
Compounds
Bulk Modulus (B) - 146 - 153 GPa 120 - 180 GPa[2] DFT (GGA)
Shear Modulus 39.6 - 157.4
71.1 GPa[?] 22 -94 GPa DFT (GGA)
(K) GPa[5]

Hardness (Mohs)

Intermediate

Intermediate

between 9 between 9
(Ruby) and 10 (Ruby) and 10
(Diamond)[3] (Diamond)[3]

Experimental

Table 3: Electronic Properties (DFT Simulations)
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SiBa4 (Silicon .
Property ) SiBs (Amorphous) Method
Tetraboride)

~1.2eV 0.3 eV
Band Gap ) ) ) ] DFT (HSEO06)
(Semiconducting)[1] (Semiconducting)[5]

No band gap (Metallic

Band Gap character suggested) - DFT (GGA-PBE)
[2]
o Electrically Electrically )
Conductivity ) ) Experimental
conducting[3] conducting[3][4]

Note: The discrepancy in the calculated band gap for SiBa4 highlights the sensitivity of DFT
results to the choice of exchange-correlation functional. While some calculations with GGA-
PBE suggest a metallic nature[2], hybrid functional approaches like HSEO06 predict
semiconducting behavior, which is more consistent with experimental resistivity measurements.

[1]

Performance Comparison and Alternatives

Silicon Tetraboride (SiB4) vs. Silicon Hexaboride (SiBe):

o Structure and Stability: SiBa is metastable with respect to SiBe.[1][3] However, SiB4 can be
readily prepared due to easier crystal nucleation and growth.[3] The crystal structure of SiBe
is more complex, based on interconnected boron icosahedra.[3]

e Mechanical Properties: Both compounds are known for their extreme hardness.[3] DFT
calculations place the bulk and shear moduli of silicon borides in a broad but comparable
range.[2][5]

o Electronic Properties: Both materials are electrical conductors.[3] DFT predicts a
semiconducting nature for both, though the calculated band gap varies. SiBes has been
investigated for its potential as a high-temperature thermoelectric material.[5][6]

Silicon Tetraboride (SiB4) vs. Boron Carbide (B4C):
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 Structural Analogy: SiBa4 is isomorphous to BaC, meaning they share the same crystal
structure.[1][3] This structural similarity suggests that they may possess comparable
mechanical properties, such as high hardness and stiffness.

o Applications: Both materials are used in applications requiring high hardness and wear
resistance, such as cutting tools and protective coatings.[1]

Crystalline vs. Amorphous SiBa:

e Recent first-principles simulations have explored amorphous silicon tetraboride.[7]
Surprisingly, these studies suggest that the amorphous form may be energetically more
favorable than its crystalline counterpart. This finding opens new avenues for research into
the synthesis and application of amorphous silicon boride phases with potentially novel
properties.[7]

Conclusion

DFT simulations provide invaluable insights into the intrinsic properties of silicon tetraboride.
The calculations confirm its potential as a superhard material with high thermal stability. While
there are discrepancies in the predicted electronic properties depending on the computational
method used, the results generally align with experimental observations of a hard, electrically
conductive ceramic.[1][2][3] Comparisons with SiBe and B4C highlight the unique position of
SiBa within the family of hard, boron-rich materials. Future research, particularly into its
amorphous states and thermoelectric properties, will further clarify its potential for advanced
technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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